Geranylfarnesoic acid
Description
Geranylfarnesoic acid (CAS 64284-92-0) is a branched-chain fatty acid with the molecular formula C25H40O2. Its structure comprises a combination of geranyl (C10) and farnesyl (C15) isoprenoid units, forming a polyunsaturated carboxylic acid with methyl branches at positions 3, 7, 11, 15, and 19 . This compound is distinct from straight-chain polyunsaturated fatty acids (PUFAs) due to its isoprenoid-derived architecture, which influences its physicochemical properties and biological interactions.
Properties
CAS No. |
64284-92-0 |
|---|---|
Molecular Formula |
C25H40O2 |
Molecular Weight |
372.6 g/mol |
IUPAC Name |
3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaenoic acid |
InChI |
InChI=1S/C25H40O2/c1-20(2)11-7-12-21(3)13-8-14-22(4)15-9-16-23(5)17-10-18-24(6)19-25(26)27/h11,13,15,17,19H,7-10,12,14,16,18H2,1-6H3,(H,26,27) |
InChI Key |
URUCERDXBOZPOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CC(=O)O)C)C)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Geranylfarnesoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of alkylation reactions, where specific reagents and catalysts are employed to introduce the necessary methyl groups and double bonds . The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using similar methods as those used in laboratory settings. industrial processes are optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated systems to manage reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Geranylfarnesoic acid can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Geranylfarnesoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of Geranylfarnesoic acid involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors on cell surfaces, triggering a cascade of intracellular events that lead to various biological effects . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Molecular Comparison
The table below highlights key differences between geranylfarnesoic acid and structurally related compounds:
Key Observations :
- Carbon Chain Length: this compound (C25) is longer than eicosapentaenoic acid (C20) and farnesoic acid (C15), enhancing its hydrophobicity and likely reducing aqueous solubility .
- Branching vs.
- Double Bond Geometry: All double bonds in this compound are in the trans (E) configuration, whereas eicosapentaenoic acid typically has cis (Z) double bonds, influencing membrane fluidity and oxidative stability .
Physicochemical Properties
- Melting Point : Branched-chain fatty acids like this compound generally exhibit higher melting points than linear analogs due to reduced molecular symmetry and packing efficiency.
- Solubility: The extended branching likely reduces solubility in polar solvents compared to eicosapentaenoic acid, which is more amphiphilic due to its linear structure.
- Stability : The trans double bonds in this compound may confer resistance to oxidation compared to cis-configured PUFAs, which are prone to lipid peroxidation .
Research Findings and Gaps
- Synthetic Challenges: this compound’s complex structure complicates its chemical synthesis, requiring multi-step isoprenoid coupling reactions. This contrasts with the well-established industrial production of EPA via microbial fermentation .
- Pharmacokinetic Differences : Theoretical models suggest this compound’s branching may slow metabolic degradation compared to linear PUFAs, prolonging its biological half-life.
- Knowledge Gaps: No direct studies compare the bioactivity of this compound with EPA or farnesoic acid.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
